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Compound of Interest

Compound Name: SK1-I hydrochloride

Cat. No.: B7909932

Get Quote

⚠️ Urgent Advisory: The "SKI" Nomenclature Trap
Read this before starting your experiment. The acronym "SKI-I" is currently used for three

distinct chemical entities in the literature and vendor catalogs. Using the wrong one will

invalidate your data.

SK1-I (BML-258): Specific, competitive inhibitor of Sphingosine Kinase 1.[1][2]

SKI-I (CAS 306301-68-8): Older, non-competitive, broad-spectrum Sphingosine Kinase

inhibitor.[2]

SKI-I (PF-429242): Inhibitor of Subtilisin Kexin Isozyme-1 (Site-1 Protease). It targets protein

processing, not lipid kinases directly.

Part 1: The Identity Crisis (Chemical & Mechanistic
Profiling)
Use this table to verify which compound you actually possess.
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Feature
SK1-I (The

"Scalpel")

SKI-I (The

"Sledgehammer")

SKI-I (The

"Imposter")

Common Name SK1-I (or BML-258)
SKI-I (or SphK

Inhibitor)
PF-429242

CAS Number 1072443-89-0 306301-68-8 950500-75-3

Primary Target
Sphingosine Kinase 1

(SphK1)

SphK1 & SphK2 (Non-

selective)
Site-1 Protease (S1P)

Mechanism
Competitive (w.r.t

Sphingosine)
Non-Competitive

Competitive (Protease

Active Site)

Solubility Water-soluble (High)
Poor (Requires

DMSO)

Variable

(DMSO/Water)

Key Biological Effect
Reduces S1P lipid;

Increases Ceramide

Broadly blocks S1P

production

Blocks SREBP

processing; Viral entry

Experimental Risk
High specificity; less

off-target toxicity

High toxicity; off-target

effects

Wrong Pathway

entirely

Technical Note: The abbreviation "S1P" is the source of confusion.

In the context of SK1-I, S1P = Sphingosine-1-Phosphate (Lipid). [3] * In the context of PF-

429242, S1P = Site-1 Protease (Enzyme).[4]

Part 2: Mechanistic Troubleshooting (Q&A)
Q1: Why does it matter if SKI-I is "Non-Competitive" vs.
SK1-I being "Competitive"?
A: This dictates your experimental conditions, specifically regarding substrate concentration.
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Scenario: You are studying cells with high endogenous sphingosine levels (or you are adding

exogenous sphingosine).

If using SK1-I (Competitive): High levels of sphingosine will outcompete the inhibitor at the

active site. You will need significantly higher concentrations of SK1-I to achieve inhibition.

The

shifts upward as substrate increases.

If using SKI-I (Non-Competitive): The inhibitor binds to an allosteric site (or a site distinct

from the substrate pocket). Its efficacy is independent of sphingosine concentration. It will

shut down the kinase regardless of how much substrate is present.

Q2: My cells are dying rapidly with SKI-I (CAS 306301-
68-8), but not with SK1-I. Is the drug working?
A: Likely yes, but you may be observing off-target toxicity.

Root Cause: The older non-competitive SKI-I is less specific. It inhibits both SphK1 and

SphK2 and has reported off-target effects on other kinases and cellular machinery due to its

hydrophobic nature.

Solution: Switch to SK1-I (BML-258) if you specifically want to study the SphK1 isoform. It is

water-soluble and cleaner. If you must inhibit both isoforms, consider using a newer dual

inhibitor or genetic knockdown (siRNA) to validate the phenotype.

Q3: I treated my cells with "SKI-I" but S1P lipid levels
didn't drop. Instead, SREBP processing stopped.
A: You purchased the wrong inhibitor.

Diagnosis: You likely bought PF-429242 (Subtilisin Kexin Isozyme-1 inhibitor). This drug

blocks the cleavage of SREBP transcription factors in the Golgi. It does not directly inhibit

Sphingosine Kinase.

Verification: Check your cell lysates for "Precursor SREBP" vs. "Mature SREBP" via Western

Blot. If the precursor is accumulating, you are inhibiting the protease, not the kinase.
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Part 3: Visualization of Pathways
Diagram 1: The Divergent Targets of "SKI" Inhibitors
This diagram illustrates where each inhibitor acts, highlighting the distinct pathways (Lipid

Signaling vs. Lipid Synthesis/Viral Entry).

Sphingolipid Rheostat (Kinase Pathway) Lipogenesis / Viral Entry (Protease Pathway)
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Caption: Comparison of the Sphingolipid Rheostat (Left) targeted by SK1-I/SKI-I, and the

SREBP Proteolytic Pathway (Right) targeted by the protease inhibitor PF-429242.[1][4][5][6][7]

[8][9][10][11][12]
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Part 4: Self-Validating Protocols
Protocol A: Validating "SK1-I" Specificity (Kinase Assay)
Objective: Confirm you are inhibiting SphK1 and not just killing cells via toxicity.

Preparation: Lysate cells treated with SK1-I (5-10 µM) for 24 hours.

Substrate Addition: Add NBD-Sphingosine (fluorescent substrate) + ATP.

Competition Check:

Tube A: Lysate + Inhibitor + Low Sphingosine (1 µM).

Tube B: Lysate + Inhibitor + High Sphingosine (50 µM).

Readout: Measure NBD-S1P formation via TLC or HPLC.

Validation Logic:

If inhibition is lost in Tube B (High Sphingosine), you have a Competitive Inhibitor (SK1-

I/BML-258).

If inhibition persists in Tube B, you have a Non-Competitive Inhibitor (SKI-I/CAS 306301-

68-8).

Protocol B: Excluding the "Protease" Imposter
Objective: Ensure your "SKI-I" isn't actually PF-429242.

Treatment: Treat HepG2 or HeLa cells with your inhibitor (10 µM) for 24 hours in lipid-

depleted media.

Lysis: Extract proteins using RIPA buffer with protease inhibitors.

Western Blot: Probe for SREBP-1.

Analysis:
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Band at ~125 kDa (Precursor) only: The cleavage was blocked. You are using the

Protease Inhibitor (PF-429242).[4][6]

Band at ~68 kDa (Mature): Cleavage occurred normally. Your inhibitor is likely the Kinase

inhibitor (or inactive).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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